molecular formula C11H13N3O3 B1353215 4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-5-methylisoxazole-3-carboxylic acid CAS No. 1033076-72-0

4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-5-methylisoxazole-3-carboxylic acid

Cat. No. B1353215
M. Wt: 235.24 g/mol
InChI Key: CCSWELOITWWLFL-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The compound has a pyrazole ring attached to an isoxazole ring via a methylene bridge. Both pyrazole and isoxazole rings are five-membered rings with two nitrogen atoms and one oxygen atom, respectively .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Lithiation of heteroaromatic compounds, including 3,5-dimethylisoxazole, has been explored, with these compounds undergoing lateral lithiation to give respective acetic acids after carboxylation (Micetich, 1970).
  • Synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported, demonstrating the versatility of isoxazole and pyrazole derivatives in organic synthesis (Martins et al., 2002).

Structural and Spectral Studies

  • The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids, including 3,5-dimethyl variants, have been studied using crystallography and solid-state NMR (Infantes et al., 2013).
  • Structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been conducted, offering insights into the biologically important pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).

Biological Activities

  • Novel pyrazole derivatives with antimicrobial and anticancer properties have been synthesized, including compounds derived from 3,5-dimethyl-1H-pyrazol-1-yl groups (Hafez et al., 2016).
  • A study on tetra substituted pyrazolines, including 5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl groups, evaluated their antimicrobial and antioxidant activities, contributing to the understanding of structure-activity relationships in these compounds (Govindaraju et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Pyrazole compounds are of significant interest in medicinal chemistry and pharmaceutical research due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring their potential applications .

properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-5-8(6(2)13-12-5)4-9-7(3)17-14-10(9)11(15)16/h4H2,1-3H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSWELOITWWLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140980
Record name 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-5-methylisoxazole-3-carboxylic acid

CAS RN

1033076-72-0
Record name 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033076-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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